molecular formula C16H14N4O2S B2881451 1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034207-08-2

1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2881451
CAS RN: 2034207-08-2
M. Wt: 326.37
InChI Key: RBOOOGIQCOSXMQ-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activity

This compound may exhibit potential in cancer research due to the presence of the thiophene and pyridine groups, which are often seen in molecules with antitumor properties . Research on similar structures has shown effectiveness against various human tumor cell lines, suggesting that this compound could be part of novel treatments or used in the study of cancer cell metabolism and apoptosis.

Neuroprotective Applications

Compounds with similar heterocyclic structures have been found to have neuroprotective effects . This compound could be used in the development of treatments for neurodegenerative diseases or as a tool in neurological research to understand the mechanisms of neuroprotection and the role of different receptors and enzymes in neuronal survival.

Antimicrobial and Antifungal Properties

The structural motifs in this compound are associated with antimicrobial and antifungal activities . It could be used in the study of new antibiotics or antifungals, especially in the context of increasing antibiotic resistance. Research could focus on its mechanism of action and potential as a lead compound for drug development.

Enzyme Inhibition

Thiophene derivatives are known to act as enzyme inhibitors . This compound could be investigated for its ability to inhibit specific enzymes, which is valuable in understanding metabolic pathways and could lead to the development of new drugs for diseases where enzyme regulation is disrupted.

Chemical Reaction Accelerators

The compound’s structure suggests it could act as a catalyst or accelerator in chemical reactions . This application would be valuable in industrial chemistry for the synthesis of various materials or in analytical chemistry to speed up reaction times in assays.

Synthesis of Novel Organic Compounds

Due to the reactivity of the functional groups present, this compound could be used as a starting material or intermediate in the synthesis of a wide range of organic compounds . This would be particularly useful in medicinal chemistry for the creation of new drug molecules or in materials science for the development of novel polymers or other materials.

properties

IUPAC Name

1-methyl-6-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-14(21)7-6-12(19-20)16(22)18-10-11-4-2-8-17-15(11)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOOOGIQCOSXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

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